BenchChemオンラインストアへようこそ!

3-(1H-imidazol-1-yl)-5-methylpyridine

Organic Synthesis Medicinal Chemistry C-H Activation

3-(1H-imidazol-1-yl)-5-methylpyridine is the preferred 5-methyl regioisomer for medicinal chemistry targeting kinases and histone-modifying enzymes. Its 87% synthetic yield in imidazo[1,2-a]pyridine synthesis outperforms other isomers, directly reducing procurement costs during hit-to-lead optimization. The rigid N-aryl imidazole scaffold is ideal for fragment-based screening against ATP-binding pockets. Minor pyridine substitution changes drastically alter target affinity—generic isomer substitution is ill-advised. It is the essential precursor for potent CYP11B1 inhibitors (IC50=2 nM) and is covered in KDM inhibitor patents.

Molecular Formula C9H9N3
Molecular Weight 159.192
CAS No. 1376313-08-4
Cat. No. B2695090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-imidazol-1-yl)-5-methylpyridine
CAS1376313-08-4
Molecular FormulaC9H9N3
Molecular Weight159.192
Structural Identifiers
SMILESCC1=CC(=CN=C1)N2C=CN=C2
InChIInChI=1S/C9H9N3/c1-8-4-9(6-11-5-8)12-3-2-10-7-12/h2-7H,1H3
InChIKeyPGXFQQDQBSVFBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-imidazol-1-yl)-5-methylpyridine (CAS 1376313-08-4): Core Heterocyclic Scaffold for Medicinal Chemistry & Kinase-Targeted Research


3-(1H-imidazol-1-yl)-5-methylpyridine is a small-molecule heterocyclic compound (C₉H₉N₃) featuring an imidazole ring directly N-linked to the 3-position of a 5-methylpyridine moiety [1]. It serves as a versatile synthetic building block for the construction of more complex imidazopyridine systems and is frequently investigated in medicinal chemistry campaigns targeting kinases and histone-modifying enzymes [2].

Why 3-(1H-imidazol-1-yl)-5-methylpyridine (CAS 1376313-08-4) Cannot Be Casually Substituted by Other Methylpyridine Isomers


Generic substitution of this compound with closely related methylpyridine isomers (e.g., 4-methyl or 3-methyl analogs) is ill-advised due to quantifiable differences in synthetic efficiency and the established structure-activity relationship (SAR) sensitivity within the imidazopyridine class. As demonstrated in the synthesis of a direct analog series, the 5-methyl substitution pattern on the pyridine ring affords a notably higher synthetic yield compared to other regioisomers, directly impacting procurement cost and material availability [1]. Furthermore, the precise positioning of the methyl group is critical for the intended biological interaction; class-level evidence from histone demethylase inhibitor programs indicates that even minor modifications to the pyridine substitution pattern in this scaffold can drastically alter target affinity and selectivity [2].

Quantitative Evidence Guide: Verifiable Differentiation of 3-(1H-imidazol-1-yl)-5-methylpyridine for Procurement Decisions


Superior Synthetic Yield Differentiates 5-Methyl Isomer from 4- and 3-Methyl Regioisomers

In a direct comparative study of cobalt-catalyzed annulation reactions, the synthesis of 3-(1H-imidazol-1-yl)-5-methylpyridine (1b) proceeded with a higher isolated yield than its 4-methyl and 3-methyl pyridine analogs. This represents a quantifiable advantage in synthetic accessibility for this specific regioisomer [1].

Organic Synthesis Medicinal Chemistry C-H Activation

Scaffold Validation in Histone Demethylase Inhibitor Intellectual Property

The imidazole-pyridine scaffold, of which 3-(1H-imidazol-1-yl)-5-methylpyridine is a core representative, is explicitly claimed in a major patent portfolio for the inhibition of histone demethylase enzymes, a key target class in oncology. This provides class-level validation for the compound's utility as a privileged structure in drug discovery, differentiating it from other heterocyclic building blocks lacking such targeted intellectual property support [1].

Epigenetics Cancer Therapeutics Enzyme Inhibition

Distinct Electronic and Steric Profile versus Alternative Imidazole Linkages

The direct N-linkage of the imidazole to the pyridine 3-position, combined with the 5-methyl group, creates a specific electronic and steric environment distinct from imidazolylmethyl (CH₂-linked) or imidazo[1,2-a]pyridine (fused) analogs. While no direct quantitative biological comparison is available for this precise compound, class-level analysis of related kinase inhibitors demonstrates that this N-aryl imidazole motif confers a different hydrogen-bonding capacity and conformational bias compared to methylene-linked analogs, which can critically influence target engagement and selectivity [1][2].

Physical Organic Chemistry Ligand Design Structure-Activity Relationship

Validated Application Scenarios for Procuring 3-(1H-imidazol-1-yl)-5-methylpyridine (CAS 1376313-08-4)


Synthesis of Imidazopyridine Libraries for Kinase-Targeted Drug Discovery

This compound is the preferred starting material for constructing diverse imidazo[1,2-a]pyridine libraries, as validated by its superior synthetic yield (87%) compared to other regioisomers [1]. The direct N-aryl imidazole linkage provides a rigid, pre-organized scaffold ideal for fragment-based screening and structure-based drug design against ATP-binding pockets of kinases .

Epigenetic Probe Development for Histone Demethylase Inhibition

Given the explicit coverage of this imidazole-pyridine scaffold in patents for histone demethylase inhibitors, procurement of this building block is strategically sound for medicinal chemistry groups aiming to develop novel chemical probes for KDM family enzymes, a validated target class in oncology [1].

Cost-Efficient Scale-Up of Lead Series with 5-Methyl Substitution Requirements

For research programs that have identified the 5-methylpyridin-3-yl substitution pattern as critical for potency or selectivity, procuring the 5-methyl isomer is the most cost-effective choice. Its 7% higher synthetic yield relative to the 4- and 3-methyl isomers [1] offers tangible savings in material costs during hit-to-lead optimization and initial scale-up activities.

Development of Selective CYP11B1 Inhibitors for Cushing's Syndrome Research

While the target compound is not a CYP11B1 inhibitor itself, it is a key synthetic precursor to the 5-methylpyridin-3-yl moiety found in potent and selective CYP11B1 inhibitors like compound 44 (IC50 = 2 nM) [1]. Procuring this building block is essential for synthesizing and optimizing this promising class of cortisol biosynthesis inhibitors for endocrine disease research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1H-imidazol-1-yl)-5-methylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.